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Compound of Interest

Compound Name: c-Met-IN-12

Cat. No.: B12408104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of c-Met-IN-12, a potent and

selective type II c-Met kinase inhibitor. This guide details its chemical properties, mechanism of

action, and relevant experimental protocols for its study.

Core Compound Properties
c-Met-IN-12, also referred to as compound 4r in its primary publication, is an orally active and

selective inhibitor of the c-Met kinase.[1] It has demonstrated significant anti-tumor efficacy in

preclinical models, making it a compound of interest for cancer research and drug

development.[1]

Physicochemical and Pharmacological Data
A summary of the key quantitative data for c-Met-IN-12 is presented below. The exact

molecular formula and weight are derived from its chemical structure as reported in the primary

literature.
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Property Value Reference

IUPAC Name

1-(4-((6,7-dimethoxyquinolin-4-

yl)oxy)phenyl)-5-((4-

fluorophenyl)amino)-3-phenyl-

1,6-naphthyridin-2(1H)-one

Xu H, et al. (2020)

Molecular Formula C43H32FN5O4 Calculated

Molecular Weight 705.75 g/mol Calculated

CAS Number 2426675-70-7 [1]

c-Met IC50 10.6 nM [1]

Kinase Selectivity

High inhibitory effects (>80%

at 1 µM) against AXL, Mer, and

TYRO3

[1]

In Vivo Efficacy

93% tumor growth inhibition in

a U-87MG xenograft model (45

mg/kg, oral, daily)

[1]

Mechanism of Action and Signaling Pathway
c-Met-IN-12 functions as a type II inhibitor, binding to the ATP-binding site of the c-Met kinase

domain in its inactive conformation.[2] The c-Met receptor tyrosine kinase, upon binding its

ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation.

This initiates a cascade of downstream signaling events crucial for cell proliferation, survival,

migration, and invasion. Dysregulation of the HGF/c-Met pathway is a known driver in

numerous cancers.[3][4]

Key downstream pathways activated by c-Met include:

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[5][6]

PI3K-AKT-mTOR Pathway: Promotes cell survival and growth while inhibiting apoptosis.[5][6]

STAT Pathway: Activated by JAK or SRC kinases, leading to the transcription of genes

involved in proliferation and survival.[5]
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c-Met-IN-12 effectively blocks the kinase activity, thereby inhibiting these downstream signaling

cascades and suppressing tumor growth.
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Caption: c-Met Signaling Pathway and Inhibition by c-Met-IN-12.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of c-
Met-IN-12.

Synthesis of c-Met-IN-12
The synthesis of c-Met-IN-12 involves a multi-step process as described by Xu H, et al. (2020).

The core structure is a 1,6-naphthyridinone scaffold. A key step is the coupling of a substituted

phenylamino group at the C5 position and a phenyl group at the C3 position, followed by N-

arylation with a quinoline moiety. Researchers should refer to the primary publication for

specific reaction conditions, reagent details, and purification methods.

In Vitro c-Met Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of c-Met-IN-12
against the c-Met kinase using a luminescence-based assay that quantifies ATP consumption.
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Materials:

Recombinant human c-Met kinase domain (e.g., from BPS Bioscience, Cat# 40255).[7]

Kinase substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).

ATP solution.

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT).[8]

c-Met-IN-12 serially diluted in DMSO.

96-well white microplates.

Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, Promega Cat# V6071).[7]

Plate reader capable of measuring luminescence.

Procedure:

Prepare a master mix of 1x Kinase Assay Buffer, ATP (at a concentration near the Km for c-

Met), and the Poly(Glu, Tyr) substrate.

To each well of a 96-well plate, add 2.5 µL of the test compound (c-Met-IN-12) at various

concentrations. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.

Add 10 µL of diluted c-Met kinase to the "positive control" and "test inhibitor" wells. Add 10

µL of 1x Kinase Assay Buffer to the "blank" wells.

Initiate the kinase reaction by adding 12.5 µL of the master mix to all wells.

Incubate the plate at 30°C for 60 minutes.

Allow the plate to equilibrate to room temperature.

Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a

luminescent signal.
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Incubate at room temperature for 10-30 minutes in the dark.

Measure the luminescence using a plate reader. The signal is inversely proportional to the

kinase activity.

Calculate the percent inhibition for each concentration of c-Met-IN-12 relative to the DMSO

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Met Phosphorylation
This protocol is for assessing the ability of c-Met-IN-12 to inhibit HGF-induced c-Met

phosphorylation and downstream signaling in a cellular context.

Materials:

Cancer cell line with c-Met expression (e.g., EBC-1, U-87 MG).

Cell culture medium and supplements.

c-Met-IN-12.

Recombinant Human HGF.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT,

anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-

actin).

HRP-conjugated secondary antibodies.
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Enhanced Chemiluminescence (ECL) detection reagent.

Imaging system.

Procedure:

Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 18-24 hours.

Pre-treat cells with various concentrations of c-Met-IN-12 for 2 hours. Stimulate the cells with

HGF (e.g., 50 ng/mL) for 15-30 minutes.

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil

for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the

membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for

1 hour at room temperature. Wash again with TBST.

Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal

using an imaging system. Analyze the band intensities to determine the effect of c-Met-IN-12
on protein phosphorylation.

Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of c-Met-IN-12 on the proliferation and viability of cancer

cells.

Materials:

Cancer cell line (e.g., EBC-1, MKN-45).
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Cell culture medium.

c-Met-IN-12.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

Solubilization solution (e.g., DMSO or SDS-HCl solution).[9]

96-well tissue culture plates.

Microplate reader (absorbance at 570 nm).

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000

cells/well) in 100 µL of medium and incubate for 24 hours.

Compound Treatment: Treat the cells with serially diluted concentrations of c-Met-IN-12.

Include a vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the

vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logical Workflows
The following diagrams illustrate typical workflows for evaluating c-Met inhibitors like c-Met-IN-
12.
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Caption: General workflow for the preclinical evaluation of c-Met-IN-12.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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